![molecular formula C15H20N2O3 B7493172 Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. The compound is commonly referred to as MMB, and it is a member of the benzoate ester family. MMB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. The compound has been synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. MMB has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MMB has been shown to have a range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as arthritis. MMB has also been shown to possess anti-tumor properties, which may make it a potential treatment for certain types of cancer. Additionally, MMB has been shown to possess anti-microbial properties, which may make it a potential treatment for infections caused by bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using MMB in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Additionally, MMB has been shown to have low toxicity levels, which makes it a safe compound for use in lab experiments. One of the limitations of using MMB in lab experiments is its relatively high cost, which may limit its use in certain research projects.
未来方向
There are several future directions for research involving MMB. One potential area of research is the development of MMB-based drug delivery systems for the treatment of neurological disorders. Another potential area of research is the investigation of MMB as a potential treatment for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MMB and its potential applications in the field of pharmacology.
Conclusion:
MMB is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. The compound has been synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects. MMB has the potential to be used as a drug delivery system for the treatment of neurological disorders, and it may also be a potential treatment for inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of MMB and its potential applications in the field of pharmacology.
合成方法
The synthesis of MMB involves the reaction between 3-methylpiperidine-1-carbonyl chloride and methyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
科学研究应用
MMB has been extensively studied for its potential pharmacological applications. The compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MMB has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-5-4-8-17(10-11)15(19)16-13-7-3-6-12(9-13)14(18)20-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIKVMVCRSTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

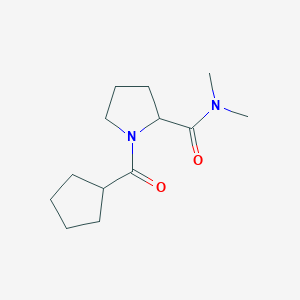
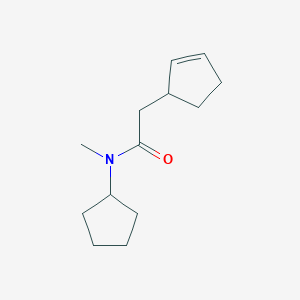
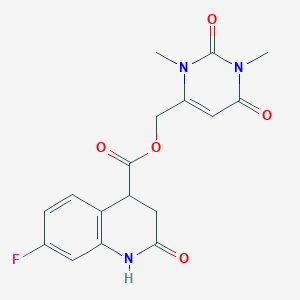


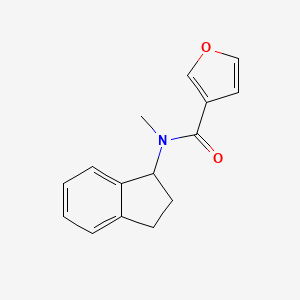
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)

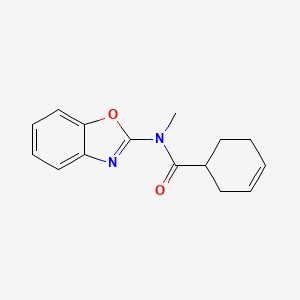

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
